Isopropoxysilatrane

Description

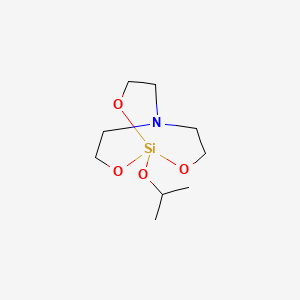

Isopropoxysilatrane is a silatrane derivative characterized by a pentacoordinate silicon atom within a tricyclic structure (1-aza-5-silabicyclo[3.3.3]undecane). The isopropoxy group (–OCH(CH₃)₂) substitutes at the axial position, influencing its chemical reactivity and biological activity. Silatranes are renowned for their stability, low toxicity, and ability to release silicon in controlled environments, making them valuable in biomedical and materials science applications .

Studies highlight its role in modulating connective tissue proliferation and repair.

Properties

CAS No. |

26053-84-9 |

|---|---|

Molecular Formula |

C9H19NO4Si |

Molecular Weight |

233.34 g/mol |

IUPAC Name |

1-propan-2-yloxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C9H19NO4Si/c1-9(2)14-15-11-6-3-10(4-7-12-15)5-8-13-15/h9H,3-8H2,1-2H3 |

InChI Key |

MMGCYKXCCAJHDV-UHFFFAOYSA-N |

SMILES |

CC(C)O[Si]12OCCN(CCO1)CCO2 |

Canonical SMILES |

CC(C)O[Si]12OCCN(CCO1)CCO2 |

Other CAS No. |

26053-84-9 |

Synonyms |

isopropoxysilatrane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Silatrane Derivatives

1-Ethoxysilatrane

- Structural Difference : Ethoxy group (–OCH₂CH₃) instead of isopropoxy.

- Biological Activity: A 1986 study showed that 1-ethoxysilatrane accelerates wound healing post-hemorrhage but with less pronounced effects on collagen deposition compared to isopropoxysilatrane .

- Applications : Primarily explored in surgical recovery models.

Isopropoxygermatrane

- Structural Difference : Germanium replaces silicon as the central atom.

- Biological Activity : While structurally analogous, isopropoxygermatrane exhibits reduced proliferative effects on connective tissue, likely due to germanium’s lower electronegativity and altered ligand interactions .

- Applications : Used in comparative studies to elucidate silicon-specific biological roles.

Comparison with Non-Silatrane Organooxygen Compounds

categorizes organooxygen compounds (e.g., alcohols, polyols) as distinct from silatranes due to their lack of a tricyclic framework. Key differences include:

- Reactivity: Silatranes release silicon under physiological conditions, whereas simple alcohols (e.g., isopropanol) lack this controlled release mechanism.

- Bioactivity: this compound’s ability to enhance tissue repair is absent in non-cyclic organooxygen compounds, which primarily act as solvents or intermediates .

Data Tables: Structural and Functional Comparisons

Table 1. Key Properties of this compound and Analogues

Research Findings and Implications

- Biological Superiority : this compound outperforms ethoxysilatrane and germatrane analogs in tissue repair, attributed to its optimal alkoxy group size and silicon’s electronegativity .

- Catalytic Potential: While less versatile than phosphine-alkene ligands, silatranes’ stability under physiological conditions makes them suitable for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.